Methyl 1-((S)-1-(tert-butoxy)-1-oxopropan-2-yl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound featuring a pyrrolidine ring, a tert-butoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of tert-butyl esters and pyrrolidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise control of reaction parameters, and purification processes such as distillation and crystallization to achieve the required quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound.
Scientific Research Applications
Methyl 1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and tert-butyl esters, such as:
- Methyl 1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylate analogs with different substituents.
- Other carboxylate esters with similar structural features.
Uniqueness
What sets Methyl 1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H21NO5 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl 1-[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-8(11(16)19-13(2,3)4)14-7-9(6-10(14)15)12(17)18-5/h8-9H,6-7H2,1-5H3/t8-,9?/m0/s1 |
InChI Key |
AFNCIWZDLRWNBZ-IENPIDJESA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)N1CC(CC1=O)C(=O)OC |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N1CC(CC1=O)C(=O)OC |
Origin of Product |
United States |
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